

Toxicological Profile of (+)- β -Cedrene: A Technical Guide

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Compound of Interest

Compound Name: (+)-beta-Cedrene

Cat. No.: B1245098

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for (+)- β -Cedrene. A comprehensive toxicological evaluation of this specific isomer is limited in the public domain. Much of the available data pertains to cedarwood oil, which contains β -Cedrene as a component, or to the related isomer, α -Cedrene. Therefore, the information presented herein should be interpreted with caution, and further targeted toxicological studies on (+)- β -Cedrene are warranted.

Executive Summary

(+)- β -Cedrene is a sesquiterpene found in the essential oils of various plants, notably cedarwood. While it shares structural similarities with other terpenes, its specific toxicological profile is not well-established. This guide provides a consolidated overview of the existing data, highlighting significant data gaps in acute and chronic toxicity, genotoxicity, and reproductive toxicity. The information is intended to support informed decision-making in research and development involving this compound.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C15H24	[1]
Molecular Weight	204.35 g/mol	[1]
CAS Number	546-28-1	[1]
Appearance	Pale yellow oily liquid	[2]
Odor	Cedar-like	[2]

Toxicological Data

A significant challenge in assessing the toxicology of (+)- β -Cedrene is the lack of studies on the isolated compound. Most available toxicological assessments have been conducted on cedarwood oil, where (+)- β -Cedrene is one of several components. For instance, a National Toxicology Program (NTP) report on dermal studies of Virginia cedarwood oil indicated that the oil contained approximately 6.05% β -Cedrene.[2]

Acute Toxicity

Specific acute toxicity data for (+)- β -Cedrene is largely unavailable.[3] A comparative safety profile of α -Cedrene and β -Cedrene notes that the acute oral LD50 for α -Cedrene in rats is >5 g/kg, but no data is available for β -Cedrene.[4] Similarly, the acute dermal LD50 for α -Cedrene in rabbits is >5 g/kg, with no corresponding data for β -Cedrene.[4]

Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	Data Not Available	[4]
Acute Dermal LD50	Rabbit	Dermal	Data Not Available	[4]

Repeated Dose Toxicity

There is a lack of publicly available information on the sub-acute, sub-chronic, or chronic toxicity of isolated (+)- β -Cedrene. Studies on cedarwood oil, containing β -Cedrene, have been

conducted, but attributing specific effects to β -Cedrene is not possible from this data.[\[2\]](#)

Genotoxicity

No specific genotoxicity studies, such as the Ames test or in vivo/in vitro micronucleus assays, were identified for (+)- β -Cedrene.[\[3\]](#)[\[4\]](#)

Skin and Eye Irritation and Sensitization

Information regarding the skin and eye irritation potential of (+)- β -Cedrene is not well-documented. One source suggests it is a potential sensitizer, though the primary data supporting this is not provided.[\[4\]](#)

Aspiration Hazard

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (+)- β -Cedrene is classified as an aspiration hazard, with the warning that it may be fatal if swallowed and enters airways.[\[1\]](#)

Aquatic Toxicity

(+)- β -Cedrene is classified as very toxic to aquatic life with long-lasting effects.[\[1\]](#)

Metabolism and Enzyme Inhibition

While comprehensive metabolic pathways for (+)- β -Cedrene are not detailed in the available literature, there is specific data on its interaction with cytochrome P450 enzymes.

Cytochrome P450 Inhibition

(+)- β -Cedrene has been identified as a potent competitive inhibitor of CYP2B6, with a reported K_i value of 1.6 μ M.[\[4\]](#) It is also noted as a moderate inhibitor of CYP3A4.[\[4\]](#) This suggests a potential for drug-drug interactions with substrates of these enzymes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on (+)- β -Cedrene are not available due to the lack of such studies in the public literature. However, standardized

methodologies relevant to the safety assessment of chemical substances, such as those from the Organisation for Economic Co-operation and Development (OECD), would be applicable.

OECD Guideline for Acute Oral Toxicity (e.g., OECD 420)

This guideline describes a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of fasted female animals. The study is conducted in a stepwise manner, and the results from one step determine the necessity for the next. The observation period is typically 14 days, during which mortality, clinical signs, and body weight changes are recorded.[5]

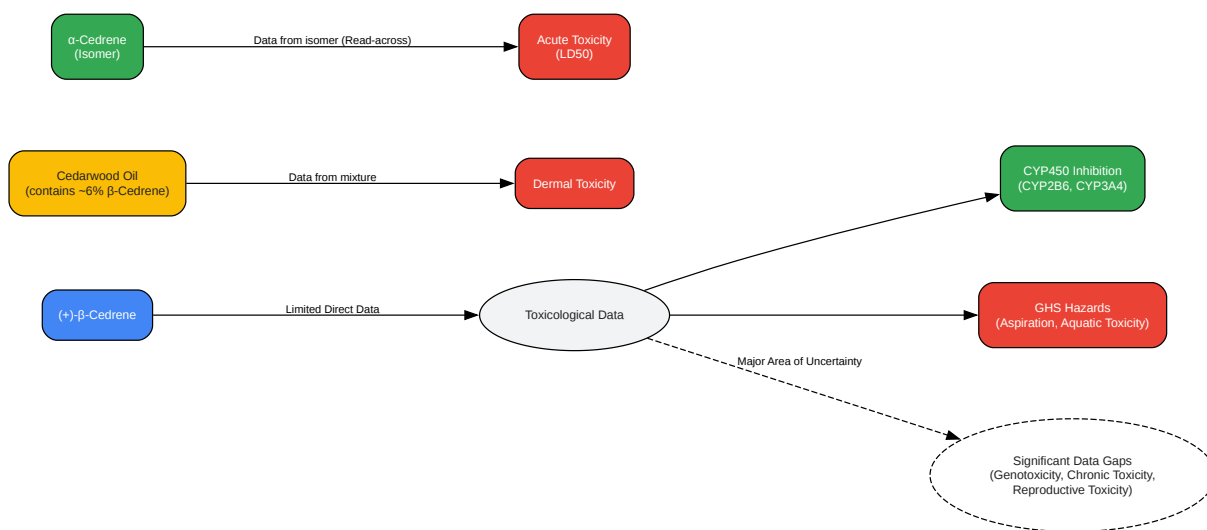
In Vitro Cytochrome P450 Inhibition Assay

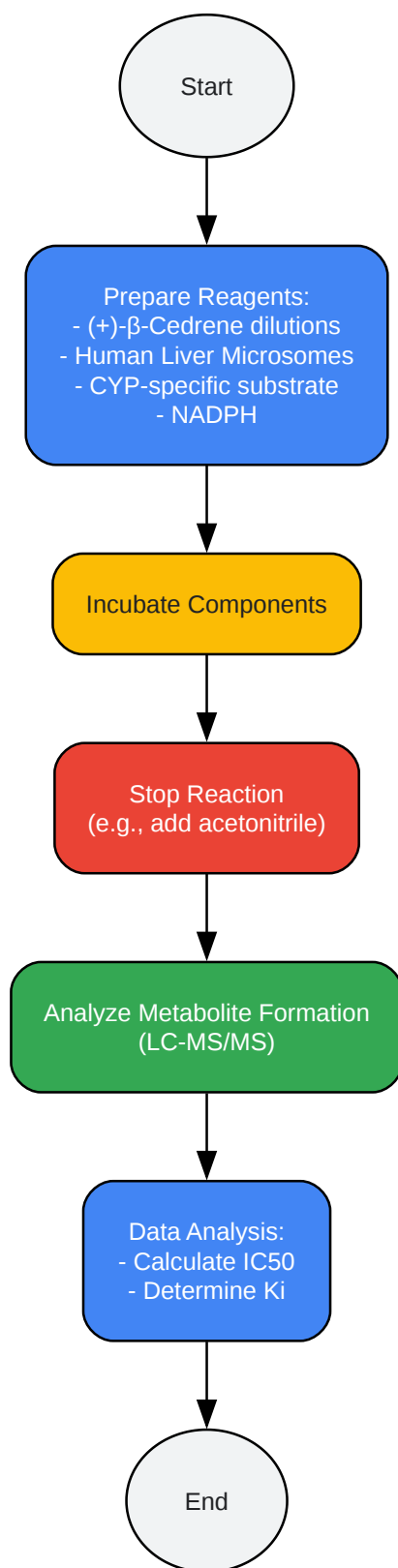
This assay is crucial for predicting drug-drug interactions. The test substance is incubated with human liver microsomes, a specific substrate for the CYP isoform of interest, and a cofactor (NADPH) to initiate the enzymatic reaction.[4] The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the inhibitory potential of the test substance.[4]

Visualizations

Logical Relationship of Available Toxicological Data

The following diagram illustrates the current state of toxicological data for (+)- β -Cedrene, highlighting the reliance on data from related compounds and mixtures.





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